molecular formula C14H14N2O4 B251905 N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide

N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide

Cat. No. B251905
M. Wt: 274.27 g/mol
InChI Key: XNURJOOOKYBJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide, also known as Nitrofurazone, is a synthetic broad-spectrum antibacterial and antifungal agent. It has been used in both human and veterinary medicine for the treatment of various bacterial and fungal infections. Nitrofurazone has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee works by inhibiting bacterial and fungal growth through the disruption of DNA synthesis. It binds to bacterial and fungal DNA and inhibits the activity of enzymes involved in DNA replication, leading to bacterial and fungal death.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as well as antioxidant and immune-modulating effects. N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has also been shown to have wound-healing properties, making it useful in the treatment of burns and other types of skin injuries.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has several advantages for use in lab experiments. It is a broad-spectrum antibiotic and antifungal agent, making it useful for the treatment of a wide range of bacterial and fungal infections. It is also relatively inexpensive and easy to synthesize. However, N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has some limitations, including its potential toxicity and the development of bacterial resistance to the drug.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee. One area of research is the development of new formulations of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee that can be used in different applications, such as wound healing and veterinary medicine. Another area of research is the study of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee's effects on different types of microorganisms and its potential use in the treatment of emerging infectious diseases. Additionally, further research is needed to understand the mechanisms of bacterial and fungal resistance to N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee and to develop strategies to overcome this resistance.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethyl-6-nitrobenzaldehyde. This intermediate is then reacted with methyl anthranilate to form 2-ethyl-6-methyl-5-nitrobenzaldehyde. The final step involves the reaction of this intermediate with ammonium carbonate to form N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has been used in various scientific research applications, including microbiology, pharmacology, and toxicology. It has been used to study the antibacterial and antifungal properties of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee against various microorganisms. N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has also been used to study the mechanism of action of the drug and its effects on cellular processes.

properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-3-10-6-4-5-9(2)13(10)15-14(17)11-7-8-12(20-11)16(18)19/h4-8H,3H2,1-2H3,(H,15,17)

InChI Key

XNURJOOOKYBJEJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

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